2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that features a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the reaction of 3-bromoaniline with benzaldehyde and ethyl acetoacetate under acidic conditions. The reaction proceeds through a Biginelli-like condensation, forming the dihydropyrimidinone core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dihydropyrimidinone core.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of various functional materials and intermediates.
Mechanism of Action
The mechanism of action of 2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-BROMOPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-[(3-CHLOROPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-[(3-FLUOROPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. This makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-(3-bromoanilino)-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-7-4-8-13(9-12)18-16-19-14(10-15(21)20-16)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKSTRSUQGSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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